N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 2-(2-methoxyphenoxy)acetamide moiety at the 6-position. The tetrahydroquinoline scaffold is a common pharmacophore in medicinal chemistry, known for its versatility in targeting enzymes and receptors such as orexin receptors, monoacylglycerol acyltransferases (MGATs), and kinase inhibitors .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-22-6-2-3-7-23(22)32-16-24(28)26-19-10-13-21-17(15-19)5-4-14-27(21)33(29,30)20-11-8-18(25)9-12-20/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOILIMVOBSVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process:
Formation of 4-fluorobenzenesulfonyl chloride: : Starting with 4-fluorobenzenesulfonic acid, chlorination under specific conditions to obtain the sulfonyl chloride.
Synthesis of tetrahydroquinoline intermediate: : This involves cyclization of appropriate precursors in the presence of a catalyst, usually under high-temperature conditions.
Coupling Reaction: : The tetrahydroquinoline intermediate is reacted with 4-fluorobenzenesulfonyl chloride in a solvent like dichloromethane, facilitated by a base such as triethylamine.
Linkage to 2-(2-methoxyphenoxy)acetamide: : This step includes an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods mirror laboratory synthesis but on a larger scale with enhanced control over reaction conditions to ensure high yield and purity. Automation and continuous flow reactors are often employed to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide can undergo:
Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Often using hydrogenation with palladium on carbon (Pd/C).
Substitution: : Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: : Conditions typically involve strong oxidizers and are conducted in acidic or basic media.
Reduction: : Performed under hydrogen gas in the presence of metal catalysts.
Substitution: : Requires nucleophiles like amines or alkoxides in polar solvents at elevated temperatures.
Major Products
Oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Reduction may produce partially hydrogenated products.
Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
It serves as a pivotal intermediate in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.
Biology
Due to its structural components, it is studied for potential bioactive properties, including enzyme inhibition and receptor binding.
Medicine
Explored for its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research, based on its ability to interact with biological molecules.
Industry
Utilized in the development of specialty chemicals and materials, its unique structure imparts desirable properties to the end products.
Mechanism of Action
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide may exert its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulating biochemical pathways, influencing processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Sulfonamide Derivatives
- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Structural Differences: Replaces the 4-fluorobenzenesulfonyl group with a trifluoroacetyl-sulfonamide and a cyclopropylethyl-fluorophenyl chain. Functional Impact: The trifluoroacetyl group increases metabolic stability but may reduce solubility compared to the target compound’s fluorobenzenesulfonyl moiety. Synthesis: Scalable to 100 g with 74–88% yields via sequential sulfonation and coupling reactions .
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (): Structural Differences: Features a 3,4-dimethoxyphenylmethyl group and a piperidinylethoxy side chain. Functional Impact: The dimethoxy group enhances orexin receptor antagonism (IC₅₀ < 100 nM), while the piperidinylethoxy chain improves solubility in polar solvents .
Acetamide Derivatives
- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k, ): Structural Differences: Replaces the tetrahydroquinoline core with a thiadiazole ring. Melting point (135–136°C) suggests moderate crystallinity .
Enzyme Inhibition and Receptor Binding
Physicochemical Properties
Key Research Findings and Implications
- Fluorobenzenesulfonyl Group: Enhances binding to sulfhydryl-containing enzymes (e.g., MGAT2) compared to non-fluorinated analogues .
- 2-Methoxyphenoxy Moiety: Improves metabolic stability over non-substituted phenoxy groups, as seen in thiadiazole derivatives .
- Tetrahydroquinoline vs. Thiadiazole Cores: The former offers superior pharmacokinetic profiles (e.g., longer half-life) due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
